molecular formula C16H17F2N3OS B2859910 2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034507-81-6

2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide

Cat. No. B2859910
CAS RN: 2034507-81-6
M. Wt: 337.39
InChI Key: WYYOSYXLXOFLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethylthio group, the benzamide group, and the tetrahydrocyclopenta[c]pyrazole group would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the difluoromethylthio group might be susceptible to nucleophilic attack, while the benzamide group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Imaging Applications

The synthesis of complex compounds containing difluoromethyl groups, similar to the one , has been explored for their potential applications in imaging, particularly in the development of PET (Positron Emission Tomography) agents. For instance, a study by Wang et al. (2013) described the synthesis of a compound for imaging B-Raf(V600E) in cancers, demonstrating the utility of such chemical structures in creating diagnostic tools (Wang, Gao, Miller, & Zheng, 2013).

Heterocyclic Synthesis and Material Applications

The formation of novel crystals through interactions involving difluorinated compounds, akin to the structure , highlights their role in materials science. Wang et al. (2014) discussed the synthesis of energetic multi-component molecular solids, emphasizing the importance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures (Wang, Hu, Wang, Liu, & Huang, 2014).

Chemical Reactivity and Molecular Synthesis

The reactivity of compounds with difluoromethyl groups towards various nucleophiles has been explored for synthesizing a diverse range of heterocyclic compounds. Mohareb et al. (2004) investigated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of pyrazole, isoxazole, pyrimidine, triazine, and other derivatives, demonstrating the versatile chemical reactivity of such compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Pharmacological Applications

While the direct pharmacological applications of 2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide are not detailed in the provided studies, the exploration of related compounds, especially those with difluoromethyl and heterocyclic structures, indicates potential in drug development. Research into benzothiazoles and pyrazoles, for example, has been motivated by their antitumor and antimicrobial properties, suggesting a possible interest in synthesizing and studying compounds with similar structural features for pharmacological uses (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals, including using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for this compound could involve further studying its properties, exploring its potential uses, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c1-21-13(10-6-4-7-12(10)20-21)9-19-15(22)11-5-2-3-8-14(11)23-16(17)18/h2-3,5,8,16H,4,6-7,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYOSYXLXOFLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.